molecular formula C23H25N3O6 B10837158 2-Amino-2-[5-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol

2-Amino-2-[5-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol

Cat. No.: B10837158
M. Wt: 439.5 g/mol
InChI Key: YPBZKICXUPGWLN-UHFFFAOYSA-N
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Description

The compound “US9707205, 40” is a derivative of 6-amino-pyrimidine-4-carboxamide, which binds to the sphingosine 1-phosphate receptor. This compound has been studied for its potential therapeutic applications, particularly in the treatment of multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “US9707205, 40” involves the reaction of 6-amino-pyrimidine-4-carboxamide with various reagents to introduce specific functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the quality and purity of the final product. The process involves large-scale synthesis in reactors, followed by purification steps such as crystallization, filtration, and drying.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.

    Reduction: It can also be reduced to form different derivatives with altered chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halides and nucleophiles are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

“US9707205, 40” has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the sphingosine 1-phosphate receptor, a G-protein-coupled receptor involved in regulating immune cell trafficking. By modulating this receptor, the compound can influence various cellular processes, including cell migration, proliferation, and survival .

Comparison with Similar Compounds

    6-amino-pyrimidine-4-carboxamide derivatives: These compounds share a similar core structure and have comparable biological activities.

    Sphingosine 1-phosphate receptor modulators: Other compounds that target the same receptor include fingolimod and siponimod.

Uniqueness: “US9707205, 40” is unique due to its specific binding affinity and selectivity for the sphingosine 1-phosphate receptor. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

2-amino-2-[5-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol

InChI

InChI=1S/C23H25N3O6/c1-3-29-18-8-6-15(10-19(18)30-4-2)22-25-21(26-32-22)14-5-7-17-16(9-14)11-20(31-17)23(24,12-27)13-28/h5-11,27-28H,3-4,12-13,24H2,1-2H3

InChI Key

YPBZKICXUPGWLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OC(=C4)C(CO)(CO)N)OCC

Origin of Product

United States

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